1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with benzofuryl and phenoxyethylimino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzofuryl group: This step may involve the use of benzofuran derivatives and suitable coupling reactions.
Attachment of the phenoxyethylimino group: This can be done through nucleophilic substitution or other suitable reactions.
Formation of the hydrogen fumarate salt: This involves the reaction of the synthesized compound with fumaric acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Selection of efficient catalysts: to enhance reaction rates.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: such as crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with specific biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine
- 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethyl)pyrrolidine
- 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylamino)pyrrolidine
Uniqueness
1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate is unique due to its specific substitution pattern and the presence of the hydrogen fumarate salt. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
94221-93-9 |
---|---|
Molekularformel |
C25H26N2O6 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
4-(1-benzofuran-2-yl)-1-methyl-N-(2-phenoxyethyl)pyrrolidin-2-imine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H22N2O2.C4H4O4/c1-23-15-17(20-13-16-7-5-6-10-19(16)25-20)14-21(23)22-11-12-24-18-8-3-2-4-9-18;5-3(6)1-2-4(7)8/h2-10,13,17H,11-12,14-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
GNVNZSQSHNAVOO-WLHGVMLRSA-N |
Isomerische SMILES |
CN1CC(CC1=NCCOC2=CC=CC=C2)C3=CC4=CC=CC=C4O3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CC(CC1=NCCOC2=CC=CC=C2)C3=CC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.